5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile involves several steps. One common synthetic route includes the reaction of 5-fluoro-3-methyl-1H-indazole with 4-hydroxybenzonitrile under specific conditions to form the desired product . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), and is carried out at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the RNA-dependent DNA polymerase activity of the HIV-1 reverse transcriptase enzyme . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing the synthesis of viral DNA.
Comparison with Similar Compounds
5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
(2e)-N-Allyl-4-{[3-(4-Bromophenyl)-5-Fluoro-1-Methyl-1H-Indazol-6-Yl]: This compound belongs to the class of phenylpyrazoles and shares structural similarities with this compound.
Other Diarylethers:
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H9FN4O |
---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
5-[(5-fluoro-3-methyl-2H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H9FN4O/c1-9-15-14(21-20-9)3-2-13(17)16(15)22-12-5-10(7-18)4-11(6-12)8-19/h2-6H,1H3,(H,20,21) |
InChI Key |
JYAHFMKZJRVTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2OC3=CC(=CC(=C3)C#N)C#N)F |
Origin of Product |
United States |
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